

4-Hydroxy-3-phenylbutanoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-phenylbutanoic acid

Cat. No.: B12806850

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An In-depth Technical Guide to the Chemical Properties of **4-Hydroxy-3-phenylbutanoic Acid**

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Hydroxy-3-phenylbutanoic acid** (CAS No: 27885-87-6). The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this molecule, moving from its fundamental structure to its reactivity and therapeutic potential. Emphasis is placed on the rationale behind experimental methodologies and the integration of spectroscopic data for structural validation. While experimental data for certain physical properties are not widely published, this guide synthesizes available information and predictive data to offer a robust scientific profile.

Molecular Identity and Structural Elucidation

Nomenclature and Chemical Identifiers

4-Hydroxy-3-phenylbutanoic acid is systematically identified by its IUPAC name, which precisely describes its molecular architecture: a butanoic acid backbone substituted with a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.^[1] This structure is unambiguously registered under CAS Number 27885-87-6.^{[1][2]}

Core Structural Features

The molecule's functionality is dictated by three key components: a carboxylic acid (-COOH), a primary alcohol (-CH₂OH), and an aromatic phenyl ring. Its molecular formula is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol .[\[1\]](#)[\[2\]](#)

A critical feature is the chiral center at the C3 position, the carbon atom to which the phenyl group is attached. This chirality means the molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers. This stereochemistry is a crucial consideration in drug development, as different enantiomers can exhibit distinct biological activities and metabolic fates.

Physicochemical and Spectroscopic Profile

Physical Properties

Experimental data for the physical properties of **4-Hydroxy-3-phenylbutanoic acid** are not extensively reported in publicly available literature. The isomeric compound, 3-Hydroxy-4-phenylbutanoic acid, has a reported melting point of 91 °C, which may serve as a rough estimate. A summary of its known and computed properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem [2]
Molecular Weight	180.20 g/mol	PubChem [2]
IUPAC Name	4-hydroxy-3-phenylbutanoic acid	PubChem [2]
CAS Number	27885-87-6	Smolecule [1]
Melting Point	Data not available	ChemSynthesis [3]
Boiling Point	Data not available	ChemSynthesis [3]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(CC(=O)O)CO</chem>	PubChem [2]
InChI Key	SNIJITOETJVRFY-UHFFFAOYSA-N	PubChem [2]

Spectroscopic Characterization: A Validating System

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure. While specific experimental spectra for this compound are not readily available, a predictive analysis based on its functional groups provides a reliable characterization framework.

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

- Aromatic Protons (C_6H_5 -): A multiplet typically in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
- Methine Proton ($-\text{CH}(\text{Ph})-$): A multiplet coupled to the adjacent methylene protons, expected around δ 3.0-3.5 ppm.
- Methylene Protons ($-\text{CH}_2-\text{COOH}$): Diastereotopic protons adjacent to the chiral center, likely appearing as a multiplet around δ 2.5-2.8 ppm.
- Hydroxymethyl Protons ($-\text{CH}_2\text{OH}$): Protons of the primary alcohol, expected as a multiplet around δ 3.6-3.9 ppm.
- Carboxylic Acid Proton ($-\text{COOH}$): A broad singlet at a downfield shift, typically $> \delta$ 10 ppm.
- Alcohol Proton ($-\text{OH}$): A broad singlet whose position is concentration and solvent-dependent.

The ^{13}C NMR spectrum will complement the ^1H NMR data, with expected chemical shifts for the 10 carbon atoms:

- Carboxyl Carbon ($-\text{COOH}$): $\delta > 170$ ppm.
- Aromatic Carbons (C_6H_5 -): Multiple signals between δ 125-145 ppm.
- Hydroxymethyl Carbon ($-\text{CH}_2\text{OH}$): $\delta \sim 60$ -65 ppm.
- Methine Carbon ($-\text{CH}(\text{Ph})-$): $\delta \sim 45$ -50 ppm.

- Methylene Carbon ($-\text{CH}_2-\text{COOH}$): $\delta \sim 40\text{-}45$ ppm.

IR spectroscopy is invaluable for identifying the key functional groups:

- O-H Stretch (Alcohol): A broad absorption band around $3200\text{-}3500\text{ cm}^{-1}$.
- O-H Stretch (Carboxylic Acid): A very broad band from $2500\text{-}3300\text{ cm}^{-1}$, often overlapping with C-H stretches.
- C-H Stretch (Aromatic): Sharp peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$.
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Electron ionization mass spectrometry would likely show a molecular ion peak $[\text{M}]^+$ at $m/z = 180$. Key fragmentation patterns would include the loss of water (-18) from the alcohol, the loss of the carboxyl group (-45), and cleavage at the benzylic position.

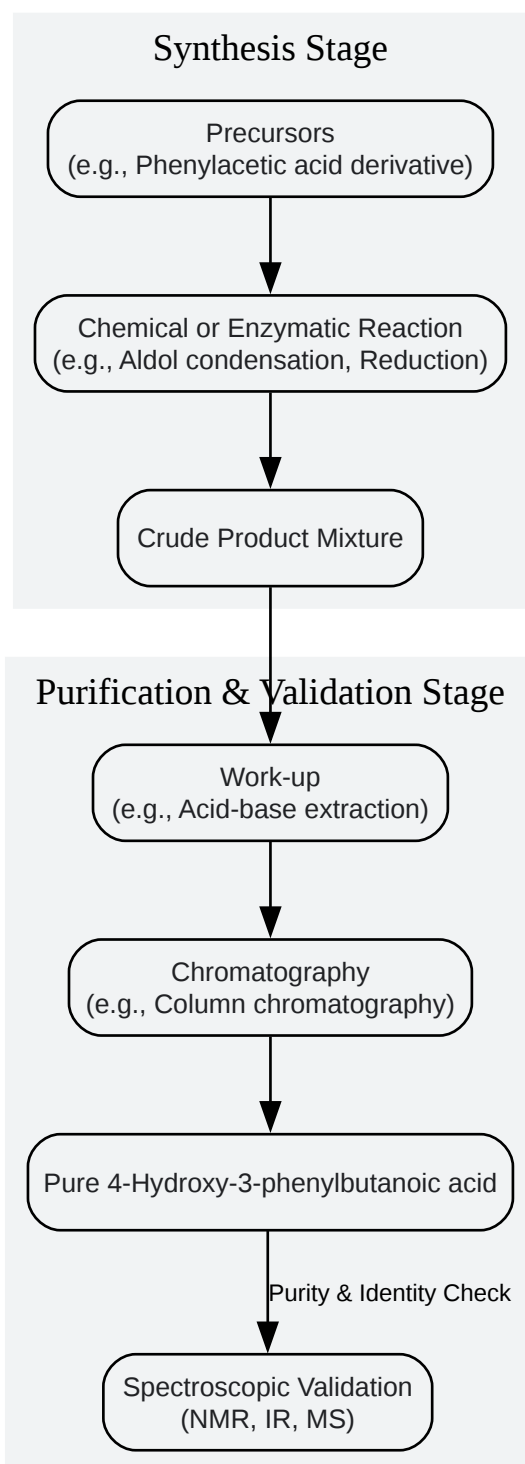
Chemical Synthesis and Reactivity

Synthesis Methodologies

The synthesis of **4-Hydroxy-3-phenylbutanoic acid** can be approached through several strategic routes, each with distinct advantages concerning yield, stereoselectivity, and scalability.

- Chemical Synthesis: Traditional organic synthesis methods may include Friedel-Crafts type reactions or multi-step pathways involving Grignard reagents reacting with appropriate precursors.^[1] For instance, a Friedel-Crafts alkylation could be a viable approach, though it may require careful control of reaction conditions to achieve the desired regioselectivity.^[1]
- Chemo-Enzymatic Synthesis: This modern approach leverages the high stereoselectivity of enzymes. Lipase-catalyzed reactions, for example, can be employed for the kinetic resolution of racemic mixtures or for the enantioselective synthesis from prochiral substrates, which is critical for pharmaceutical applications.^[1]

Below is a generalized workflow for the synthesis and purification of the target compound.



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Caption: Generalized workflow for synthesis and purification.

Key Chemical Reactions

The molecule's bifunctional nature (containing both a carboxylic acid and an alcohol) allows for a range of chemical transformations.

- **Esterification:** The carboxylic acid moiety readily undergoes Fischer esterification when refluxed with an alcohol in the presence of an acid catalyst (e.g., H_2SO_4) to form the corresponding ester.^[1] This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms.^{[4][5]}
- **Oxidation:** The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. This reaction can be used to synthesize dicarboxylic acid derivatives.
- **Reduction:** The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH_4 . This would result in the formation of a diol.

Biological Activity and Drug Development Context

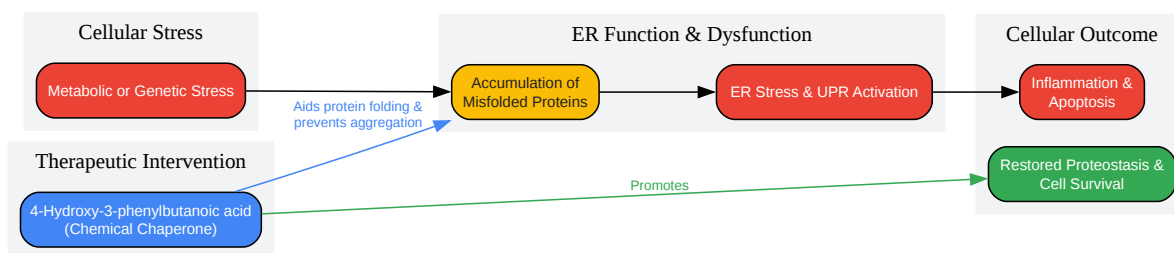
While **4-Hydroxy-3-phenylbutanoic acid** itself is not a widely studied therapeutic agent, its structural similarity to 4-phenylbutyric acid (4-PBA) provides a strong basis for predicting its biological activities and mechanism of action. 4-PBA is an FDA-approved drug used for urea cycle disorders and is investigated for a range of other conditions due to its activity as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.

Potential Biological Activities

- **Anti-inflammatory Effects:** The phenylalkanoic acid scaffold is associated with anti-inflammatory properties.^[1]
- **Antioxidant Properties:** The presence of a phenyl group can contribute to antioxidant activity by scavenging free radicals, potentially mitigating oxidative stress.^[1]
- **Neuroprotective Potential:** Derivatives of this compound are suggested to have neuroprotective properties, making them interesting candidates for research into neurodegenerative diseases.^[1]

Postulated Mechanism of Action: ER Stress Reduction

A plausible mechanism of action, extrapolated from studies on 4-PBA, involves the mitigation of endoplasmic reticulum (ER) stress. ER stress occurs when misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis (cell death) and is implicated in various diseases. As a chemical chaperone, **4-Hydroxy-3-phenylbutanoic acid** may help stabilize protein folding, reduce the load of misfolded proteins, and thereby alleviate ER stress.



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Caption: Postulated mechanism of action via ER stress reduction.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, where the outcome of each major step is verified before proceeding, ensuring the integrity of the final product and data.

Protocol: Synthesis and Purification via Fischer Esterification

This protocol describes the synthesis of Methyl 4-hydroxy-3-phenylbutanoate as an example of a key chemical reaction.

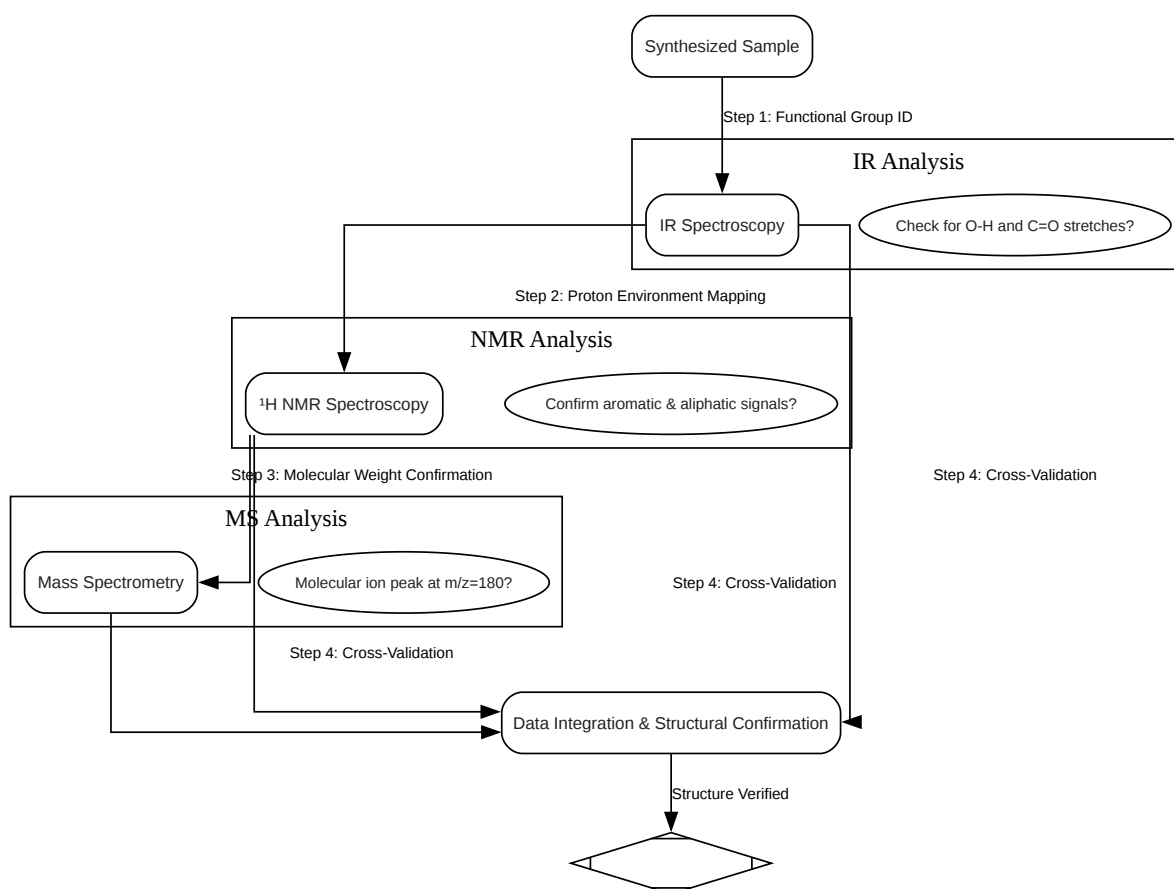
Objective: To synthesize and purify the methyl ester of **4-Hydroxy-3-phenylbutanoic acid**.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve **4-Hydroxy-3-phenylbutanoic acid** (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq), which serves as both reactant and solvent. This excess drives the equilibrium towards the product.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4 , ~2-3 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reflux:** Heat the reaction mixture to reflux (approx. 65 °C for methanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation Point 1: A new spot with a higher R_f value (less polar) corresponding to the ester should appear, and the starting material spot should diminish.
- **Quenching and Extraction:** After cooling, neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO_3) solution. Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate) three times. The ester will partition into the organic layer.
- **Washing and Drying:** Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like MgSO_4 or Na_2SO_4 .
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via column chromatography on silica gel. Validation Point 2: A single, pure fraction should be collected and confirmed by TLC.
- **Final Characterization:** Obtain ^1H NMR, ^{13}C NMR, and IR spectra of the purified product to confirm its structure and purity, comparing the data to expected values.

Protocol: A Self-Validating Workflow for Structural Characterization

Objective: To confirm the identity and purity of a synthesized batch of **4-Hydroxy-3-phenylbutanoic acid**.



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Caption: Self-validating workflow for spectroscopic characterization.

Methodology:

- **Infrared (IR) Spectroscopy:** First, an IR spectrum is acquired. This is a rapid technique to confirm the presence of the core functional groups (hydroxyl and carboxylic acid). **Self-Validation:** If the characteristic broad O-H and sharp C=O stretches are absent, the sample is incorrect, and further analysis is halted.
- **Proton NMR (^1H NMR) Spectroscopy:** Next, a high-resolution ^1H NMR spectrum is obtained. This provides detailed information on the connectivity of the carbon skeleton. **Self-Validation:** The integration of the aromatic region must correspond to 5 protons, and the chemical shifts and splitting patterns must be consistent with the proposed structure. The presence of significant impurity peaks would trigger re-purification.
- **Mass Spectrometry (MS):** A mass spectrum is then acquired to determine the molecular weight. **Self-Validation:** The molecular ion peak must match the calculated molecular weight (180.20). If it does not, it indicates an incorrect product or an unexpected adduct.
- **Data Integration:** Finally, all data are integrated. The functional groups from IR, the proton framework from NMR, and the molecular weight from MS must all corroborate the structure of **4-Hydroxy-3-phenylbutanoic acid**. This multi-technique approach provides a highly reliable and self-validating confirmation of the compound's identity and purity.

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- To cite this document: BenchChem. [4-Hydroxy-3-phenylbutanoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12806850#4-hydroxy-3-phenylbutanoic-acid-chemical-properties]

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